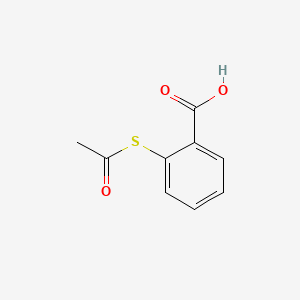

2-(Acetylthio)benzoic acid

Description

Properties

IUPAC Name |

2-acetylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHUAMSKWMGUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204413 | |

| Record name | 2-(Acetylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55819-78-8 | |

| Record name | 2-(Acetylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ACETYLTHIO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HZA2Q5EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Acetylthio)benzoic Acid

[1]

Executive Summary

Target Molecule: this compound (CAS: 55819-78-8) Primary Application: Thio-analog of aspirin; reagent for native chemical ligation (NCL) in peptide synthesis; metabolic probe for COX inhibition studies.[1] Core Challenge: The primary synthetic challenge is preventing the oxidation of the thiol group to the disulfide dimer (2,2'-dithiosalicylic acid) during the acetylation process. Recommended Pathway: Direct S-acetylation of thiosalicylic acid using acetic anhydride under anhydrous conditions.[1]

Chemical Profile & Retrosynthesis[2]

The synthesis is a classic nucleophilic acyl substitution . Unlike the O-acetylation of salicylic acid (Aspirin synthesis), the nucleophile here is a thiol (-SH). Thiols are generally better nucleophiles than alcohols due to the higher polarizability of sulfur, but they are also highly susceptible to oxidative dimerization.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | S-Acetylthiosalicylic acid; o-Mercaptobenzoic acid acetate |

| Molecular Formula | C₉H₈O₃S |

| Molecular Weight | 196.22 g/mol |

| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.[1] |

| Key Impurity | 2,2'-Dithiosalicylic acid (Disulfide dimer) |

Retrosynthetic Analysis

The most atom-economical route disconnects at the thioester bond:

-

Precursor A: Thiosalicylic acid (2-Mercaptobenzoic acid)[1][2]

-

Precursor B: Acetic Anhydride (Acyl donor)

Figure 1: Retrosynthetic disconnection showing the thioester bond breakage.[1]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the thiol sulfur on one of the carbonyl carbons of acetic anhydride.

-

Activation: The carbonyl carbon of acetic anhydride is electrophilic.

-

Nucleophilic Attack: The sulfur atom of thiosalicylic acid (acting as a nucleophile) attacks the carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, expelling acetate (acetic acid) as the leaving group.

-

Result: Formation of the S-acetyl bond.

Note on Selectivity: Thiosalicylic acid has two acidic protons: the carboxylic acid (-COOH) and the thiol (-SH).[1] Under neutral or acidic conditions, the thiol is acetylated preferentially over the formation of a mixed anhydride at the carboxyl group because the thioester is thermodynamically stable and the thiol is a softer, more effective nucleophile for the soft carbonyl center.

Figure 2: Mechanistic flow of the S-acetylation reaction.

Experimental Protocol

This protocol is designed to minimize disulfide formation.

Materials

-

Thiosalicylic acid (2-Mercaptobenzoic acid): 15.4 g (0.1 mol)

-

Acetic Anhydride: 20 mL (~0.2 mol, excess)

-

Sulfuric Acid (conc.): 3-5 drops (Catalyst)[1]

-

Ice water: 200 mL

-

Recrystallization Solvent: Ethanol/Water (1:1) or Benzene (Caution: Carcinogen).

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure all glassware is dry to prevent hydrolysis of acetic anhydride.

-

Mixing: Add 15.4 g of thiosalicylic acid to the flask. Add 20 mL of acetic anhydride. The solid may not dissolve immediately.

-

Catalysis: Add 3-5 drops of concentrated sulfuric acid.

-

Observation: The reaction is exothermic. The temperature will rise, and the solid should begin to dissolve, forming a clear solution.

-

-

Heating (Optional but recommended): If the solid does not dissolve completely upon acid addition, heat the mixture gently to 50-60°C in a water bath for 15-30 minutes. Do not reflux excessively , as this promotes polymerization or degradation.

-

Quenching: Cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Chemistry: This hydrolyzes the excess acetic anhydride into acetic acid and precipitates the product.

-

-

Crystallization: Stir the aqueous suspension for 20-30 minutes to ensure the oil solidifies into a crystalline mass.

-

Filtration: Filter the solid using a Buchner funnel under vacuum. Wash the cake with cold water (3 x 20 mL) to remove traces of acetic acid and sulfuric acid.

-

Purification:

-

Dissolve the crude solid in a minimum amount of warm ethanol (~40°C).

-

Slowly add warm water until turbidity just appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the purified crystals and dry in a desiccator over P₂O₅ or silica gel.

-

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, you must validate the structure and purity.

A. Melting Point Analysis[4][5]

-

Target Range: Literature values vary, but pure S-acetylthiosalicylic acid typically melts lower than the starting material.

-

Warning Sign: If the MP is >200°C, your product is likely the disulfide dimer (2,2'-dithiosalicylic acid, MP ~287°C). This indicates oxidation occurred, and the synthesis failed.

B. Infrared Spectroscopy (FT-IR)

This is the quickest diagnostic tool.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| S-C=O[1] (Thioester) | 1690 - 1710 | Distinct from ester C=O; often sharper.[1] |

| COOH (Acid) | 1680 - 1690 | Broad shoulder due to H-bonding.[1] |

| -SH (Thiol) | ABSENT | The disappearance of the weak -SH stretch (~2550 cm⁻¹) confirms acetylation. |

C. ¹H-NMR Spectroscopy (DMSO-d₆)

-

Methyl Group: Look for a sharp singlet at δ 2.40 - 2.45 ppm .[1] This corresponds to the protons of the acetyl group (-SCOCH₃).

-

Note: The methyl group of O-acetyl (Aspirin) typically appears slightly upfield (~2.25 ppm). The downfield shift is characteristic of the sulfur attachment.

-

-

Aromatic Protons: Multiplets in the δ 7.3 - 8.1 ppm range.[1]

Troubleshooting & Optimization

| Issue | Cause | Solution |

| High Melting Point (>200°C) | Oxidation to Disulfide | The starting material was oxidized. Ensure reagents are fresh. Perform reaction under Nitrogen atmosphere if persistent. |

| Product is Oily/Sticky | Incomplete Hydrolysis | The excess acetic anhydride wasn't fully hydrolyzed. Stir longer in ice water or crush the solid mass to release trapped anhydride. |

| Low Yield | Solubility Loss | Product is slightly soluble in hot water. Ensure the quench water is ice-cold and minimize wash volumes. |

References

- Original Synthesis & Properties: Title: Über die Acetylierung von Thiosalicylsäure (On the acetylation of thiosalicylic acid). Source:Berichte der deutschen chemischen Gesellschaft (Historical reference for foundational chemistry). Context: Establishes the reactivity difference between -SH and -OH in salicylic systems.

-

Spectral Characterization

- Title: DFT Cancer Energy Barrier and Spectral Studies of Aspirin, Paracetamol and Some Analogues.

- Source:Scientific Research Publishing (2013).

-

URL:[Link]

- Note: Provides comparative spectral data, though MP data in some online versions of this paper for the thio-analog should be cross-referenced carefully against the disulfide impurity.

-

Synthetic Application (Thioesters)

Technical Whitepaper: 2-(Acetylthio)benzoic Acid (Thioaspirin)

Pharmacodynamics, Kinetics, and Thiol-Modulated Mechanism of Action

Executive Summary

2-(Acetylthio)benzoic acid, commonly referred to as Thioaspirin or S-Acetylthiosalicylic acid , represents a sulfur-substituted analogue of Acetylsalicylic acid (Aspirin). While structurally homologous to Aspirin, the replacement of the ether oxygen with a sulfur atom creates a thioester bond. This modification fundamentally alters the compound's pharmacokinetics and chemical reactivity profile.

This guide details the mechanism of action (MoA) of Thioaspirin, distinguishing it from its oxo-congener through two primary pathways:

-

Enhanced Acylation Kinetics: The high-energy thioester bond facilitates rapid acetylation of Cyclooxygenase (COX) enzymes.

-

Redox Modulation: The metabolic byproduct, Thiosalicylic acid , introduces a free thiol (-SH) group, conferring antioxidant and metal-chelating properties absent in standard Salicylic acid.

Molecular Mechanism of Action[1][2]

The pharmacological activity of Thioaspirin is a cascade event initiated by the reactivity of the S-acetyl group.

2.1 Primary Pathway: Irreversible COX Inhibition

Similar to Aspirin, Thioaspirin functions as a suicide inhibitor of COX-1 and COX-2. However, the chemical driver is the thioester rather than the oxygen ester.

-

Target: Serine 530 (COX-1) and Serine 516 (COX-2).

-

Mechanism: Nucleophilic attack by the Serine hydroxyl group on the acetyl carbonyl of Thioaspirin.

-

Thermodynamic Advantage: Thioesters are thermodynamically less stable and kinetically more reactive toward nucleophiles than oxygen esters due to poor orbital overlap between Carbon (2p) and Sulfur (3p). This suggests Thioaspirin possesses a higher acyl-transfer potential, leading to rapid enzyme inactivation.

2.2 Secondary Pathway: Thiol-Mediated Redox Signaling

Upon acetylation of the COX enzyme (or plasma hydrolysis), Thioaspirin releases Thiosalicylic acid (2-Mercaptobenzoic acid).

-

Antioxidant Activity: Unlike Salicylic acid, Thiosalicylic acid contains a nucleophilic sulfhydryl group capable of scavenging Reactive Oxygen Species (ROS) and regenerating glutathione.

-

Metal Chelation: The ortho-positioning of the carboxyl and thiol groups creates a bidentate ligand capable of chelating transition metals (e.g., Fe²⁺, Cu²⁺), potentially reducing Fenton reaction-driven oxidative stress in inflamed tissues.

2.3 Pathway Visualization

The following diagram illustrates the dual-pathway mechanism:

Figure 1: Dual mechanism of Thioaspirin involving rapid COX acetylation and release of the redox-active metabolite Thiosalicylic acid.

Comparative Pharmacology: Aspirin vs. Thioaspirin

The substitution of oxygen with sulfur fundamentally alters the bond energy and metabolic fate.

| Feature | Aspirin (Acetylsalicylic Acid) | Thioaspirin (this compound) | Clinical Implication |

| Reactive Bond | Ester (C-O-C) | Thioester (C-S-C) | Thioesters have higher acyl-transfer potential (High Energy Bond). |

| Leaving Group | Salicylate (pKa ~2.97) | Thiosalicylate (pKa ~3.5) | Thiosalicylate is a "softer" leaving group; highly nucleophilic upon release. |

| Metabolite | Salicylic Acid (Phenol) | Thiosalicylic Acid (Thiophenol) | Thiosalicylic acid retains antioxidant capacity via the -SH moiety. |

| Hydrolysis | Moderate stability in plasma | Lower stability | Thioaspirin may degrade faster in plasma, requiring specific formulation strategies. |

| Redox Role | Indirect (via inflammation reduction) | Direct (Thiol donor) | Potential for superior cytoprotection in oxidative stress models. |

Experimental Protocols

4.1 Synthesis of this compound

Note: This protocol utilizes the diazonium salt displacement method, ensuring high purity.

Reagents: Anthranilic acid, Sodium Nitrite (NaNO₂), Potassium Ethyl Xanthate, Potassium Hydroxide (KOH), Acetic Anhydride.

Step-by-Step Methodology:

-

Diazotization: Dissolve Anthranilic acid (0.1 mol) in HCl/Ice bath (0-5°C). Dropwise add aqueous NaNO₂ to generate the diazonium salt.

-

Xanthate Coupling: Slowly add the diazonium solution to a solution of Potassium Ethyl Xanthate (0.12 mol) at 60°C. Nitrogen gas evolution indicates coupling.

-

Hydrolysis to Thiosalicylic Acid: Reflux the resulting xanthate ester with KOH (20%) for 4 hours. Acidify with H₂SO₄ to precipitate crude Thiosalicylic acid (2-Mercaptobenzoic acid).

-

Acetylation (Thioester Formation):

-

Dissolve Thiosalicylic acid in glacial acetic acid.

-

Add 1.5 equivalents of Acetic Anhydride and 3 drops of concentrated H₂SO₄ (catalyst).

-

Stir at room temperature for 2 hours (Thio-acylation is rapid).

-

Pour into ice water. The product, this compound, will precipitate as white/pale yellow crystals.

-

-

Purification: Recrystallize from benzene or ethanol/water to remove unreacted thiols.

4.2 In Vitro COX-1 Inhibition Assay (Colorimetric)

To validate the acetylation capability of Thioaspirin compared to Aspirin.

-

Enzyme Prep: Use purified Ovine COX-1 (commercial kit).

-

Incubation: Incubate COX-1 (1 unit/well) with Thioaspirin (concentrations: 0.1, 1, 10, 100 µM) for 10 minutes at 37°C. Include Aspirin as a positive control.

-

Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

-

Measurement: Measure absorbance at 590 nm.

-

Data Analysis: Calculate IC50. Expectation: Thioaspirin may show a steeper inhibition curve at early time points due to rapid thioester reactivity.

Stability and Degradation Workflow

Thioesters are susceptible to spontaneous hydrolysis. Understanding this stability is crucial for formulation.

Figure 2: Stability indicating workflow.[1] Note that Thiosalicylic acid readily dimerizes to Dithiosalicylic acid upon exposure to air.

References

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258.

-

Lide, D. R. (Ed.).[2] (2009). CRC Handbook of Chemistry and Physics. CRC Press. (Source for physical constants of Thiosalicylic acid).

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.

- Roth, G. J., & Majerus, P. W. (1975). The mechanism of the effect of aspirin on human platelets. I. Acetylation of a particulate fraction protein. Journal of Clinical Investigation, 56(3), 624–632.

-

BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Thio-derivatives.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Introduction of Reactive Thiols into Proteins using 2-(Acetylthio)benzoic Acid

I. Introduction: A Gateway to Site-Specific Bioconjugation

In the landscape of protein modification, the strategic introduction of unique chemical handles is paramount for the development of sophisticated bioconjugates, therapeutic agents, and research tools. While native amino acids like lysine and cysteine offer avenues for modification, their abundance or involvement in structural disulfide bonds can lead to non-specific labeling and loss of function. 2-(Acetylthio)benzoic acid provides an elegant solution, enabling the conversion of primary amines, such as the ε-amino group of lysine residues, into reactive sulfhydryl (thiol) groups.

This is achieved through a two-step process: first, the stable acylation of a protein's primary amines, followed by a mild deprotection step to unmask the thiol. The thioester linkage in this compound serves as a "protected" thiol, preventing premature disulfide bond formation and allowing for controlled, sequential reactions.[1][2] This methodology effectively expands the protein modification toolkit, creating a novel reactive site for highly specific downstream applications, including the attachment of fluorescent probes, drug payloads, or other biomolecules.[3]

This guide provides a comprehensive overview of the mechanism, detailed experimental protocols, and validation techniques for utilizing this compound in protein modification workflows.

II. The Core Principle: A Two-Stage Mechanism

The utility of this compound hinges on a robust, two-stage chemical strategy. This approach ensures that the highly reactive thiol group is generated only when desired, providing temporal control over the conjugation process.

-

Stage 1: Amine Acylation. The process begins with the activation of the carboxylic acid on this compound. This is typically achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. This amine-reactive ester is then introduced to the protein solution, where it readily reacts with nucleophilic primary amines on the protein surface (primarily lysine residues and the N-terminus) to form a stable amide bond. At this stage, the thiol remains protected by the acetyl group.

-

Stage 2: Deacetylation (Thiol Deprotection). Once the protein is modified and purified from excess reagents, the protected acetylthio group is converted into a free, reactive sulfhydryl group. This is accomplished by treating the modified protein with a deacetylation agent, most commonly hydroxylamine (NH₂OH) at a slightly alkaline pH.[6][7] The hydroxylamine selectively cleaves the thioester bond, leaving a free thiol ready for subsequent conjugation reactions.[1]

The following diagram illustrates the complete workflow from initial protein to the final, thiol-reactive biomolecule.

Caption: Workflow for protein modification using this compound.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the modification of a generic IgG antibody. These protocols can be adapted for other proteins by adjusting the molar ratios of reagents based on the protein's molecular weight and number of accessible lysine residues.

Protocol 1: Thiolation of Proteins

This protocol describes the activation of this compound and its conjugation to primary amines on the target protein.

Rationale: The reaction is performed in a non-amine buffer (like PBS) to prevent the buffer from competing with the protein for reaction with the NHS-activated reagent.[7] A molar excess of the modifying reagent is used to drive the reaction to completion.[7]

| Parameter | Recommended Value | Purpose |

| Protein Concentration | 2-10 mg/mL | Ensures efficient reaction kinetics. |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.5 | Non-amine buffer to avoid side reactions. |

| Reagent Stock | This compound, EDC, Sulfo-NHS | Dissolve immediately before use in DMSO or water. |

| Molar Ratio | 10-20 fold molar excess of reagents over protein | Drives the acylation reaction to completion. |

| Reaction Time | 60 minutes | Sufficient for complete acylation at room temp. |

| Temperature | Room Temperature (20-25°C) | Balances reaction rate and protein stability. |

Step-by-Step Procedure:

-

Protein Preparation: Prepare a solution of the protein (e.g., 5 mg/mL IgG) in Reaction Buffer (0.1 M phosphate, 0.15 M NaCl, pH 7.2).

-

Reagent Preparation (Activation):

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in ultrapure water.

-

In a separate microfuge tube, combine a 20-fold molar excess of this compound, EDC, and Sulfo-NHS relative to the protein. For example, for 1 mL of 5 mg/mL IgG (~33 nmol), add 6.6 µL of 100 mM EDC, 6.6 µL of 100 mM Sulfo-NHS, and 66 µL of 10 mM this compound.

-

Incubate this activation mixture for 15 minutes at room temperature.[4][8]

-

-

Conjugation Reaction:

-

Add the entire activation mixture to the protein solution.

-

Incubate for 60 minutes at room temperature with gentle stirring.

-

-

Purification:

-

Remove excess, non-reacted reagents by passing the reaction mixture through a desalting column (e.g., SpinOUT™ GT-600) equilibrated with Reaction Buffer. Dialysis is also a suitable alternative.

-

The resulting protein solution contains acetyl-protected thiol groups and can be stored at 4°C for short-term use or -20°C for long-term storage.[2]

-

Protocol 2: Deacetylation to Generate Free Thiols

This protocol details the removal of the acetyl protecting group to expose the reactive sulfhydryl.

Rationale: Hydroxylamine is a gentle nucleophile that specifically attacks the thioester bond, regenerating the thiol without denaturing the protein.[1] EDTA is included to chelate any trace metal ions that could catalyze the oxidation of the newly formed thiols into disulfide bonds.[6]

| Parameter | Recommended Value | Purpose |

| Deacetylation Solution | 0.5 M Hydroxylamine, 25 mM EDTA, pH 7.2-7.5 | Cleaves the thioester bond to expose the thiol. |

| Reaction Time | 2 hours | Ensures complete deacetylation. |

| Temperature | Room Temperature (20-25°C) | Optimal for the deacetylation reaction. |

| Post-Reaction | Immediate use or purification | Prevents re-oxidation of the free thiols. |

Step-by-Step Procedure:

-

Prepare Deacetylation Solution: Dissolve hydroxylamine HCl and EDTA in Reaction Buffer to final concentrations of 0.5 M and 25 mM, respectively. Adjust the pH to 7.2-7.5 with NaOH. Prepare this solution fresh.[7]

-

Deacetylation Reaction: To your solution of acetylated protein from Protocol 1, add the Deacetylation Solution to a final hydroxylamine concentration of 50 mM (e.g., add 100 µL of 0.5 M stock to 900 µL of protein solution).[1]

-

Incubation: Incubate the reaction for 2 hours at room temperature.

-

Purification: Immediately purify the thiolated protein from hydroxylamine and byproducts using a desalting column equilibrated with a degassed buffer (e.g., PBS with 10 mM EDTA).[1] The resulting protein should be used immediately in downstream applications to prevent disulfide bond formation.

Protocol 3: Labeling of Generated Thiols with a Maleimide Dye

This protocol provides an example of a downstream application: conjugating the newly formed thiol groups with a thiol-reactive fluorescent dye.

Rationale: Maleimides are highly selective for sulfhydryl groups at neutral pH (7.0-7.5), forming a stable thioether bond.[9][10] This specificity ensures that the label is attached only at the sites where thiols were introduced. The buffer should be degassed to minimize oxygen, which can oxidize thiols.[11]

| Parameter | Recommended Value | Purpose |

| Reaction Buffer | Degassed PBS, pH 7.0-7.5, containing 10 mM EDTA | Prevents thiol oxidation and ensures maleimide specificity. |

| Maleimide Stock | 10 mM in DMSO or DMF | Freshly prepared stock of the labeling reagent. |

| Molar Ratio | 10-20 fold molar excess of maleimide over protein | Ensures complete labeling of all available thiols. |

| Reaction Time | 2 hours to overnight | Allows the conjugation reaction to proceed to completion. |

| Temperature | Room Temperature or 4°C | 4°C for overnight reactions to maintain protein stability. |

Step-by-Step Procedure:

-

Prepare Maleimide Stock: Dissolve the maleimide-functionalized reagent (e.g., a fluorescent dye) in anhydrous DMSO to a concentration of 10 mM.[10]

-

Labeling Reaction: To the freshly prepared thiolated protein solution from Protocol 2, add the maleimide stock solution to achieve a 10- to 20-fold molar excess.[12]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorophore.

-

Purification: Remove unreacted maleimide dye using a desalting column or dialysis. The final purified product is the desired bioconjugate.

IV. Validation and Characterization

Confirming the success of each modification step is critical for reproducible results.

A. Quantification of Thiol Incorporation (Ellman's Test)

Ellman's Test is a rapid and reliable colorimetric assay to quantify the number of free sulfhydryl groups introduced onto the protein.[13] The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored product (TNB²⁻), which has a strong absorbance at 412 nm.[14][15]

Procedure Outline:

-

Perform the assay on the protein sample after the deacetylation step (Protocol 2) but before the maleimide labeling step.

-

Prepare a standard curve using a known thiol-containing compound, such as L-cysteine.[13]

-

Incubate a small aliquot of the thiolated protein with DTNB solution in a phosphate buffer at pH 8.0 for 15 minutes.[13]

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of thiols by comparing the absorbance to the standard curve or using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[13][16]

Caption: Principle of Ellman's Test for thiol quantification.

B. Mass Spectrometry Analysis

Mass spectrometry (MS) is the definitive method for confirming covalent modification. By comparing the molecular weight of the protein before and after each step, the success of the reaction can be verified.

| Modification Step | Reagent Added | Expected Mass Change (Da) |

| Acylation | This compound | +178.02 Da |

| Deacetylation | Hydroxylamine | -42.01 Da |

| Labeling | Maleimide-X | + Molecular Weight of Maleimide-X |

Note: The mass change for acylation is calculated from the molecular formula of the added moiety (C₉H₆O₂S) after the loss of H₂O during amide bond formation.

V. Conclusion

The use of this compound, and its functional analogs like SATA, represents a powerful and controllable strategy for introducing reactive thiol groups onto proteins.[2] This method circumvents the limitations of relying on native cysteine residues and provides researchers with a robust platform for creating well-defined bioconjugates. By following the detailed protocols for acylation, deacetylation, and downstream labeling, and by employing rigorous validation techniques such as Ellman's Test and mass spectrometry, scientists can confidently generate custom-modified proteins for a wide array of applications in basic research and drug development.

VI. References

-

Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. [Link]

-

LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. [Link]

-

Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

-

Bio-Synthesis, Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]

-

Simpson, R. J. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Cold Spring Harbor Protocols. [Link]

-

Sangon Biotech. SATA (N-Succinimidyl S-Acetylthioacetate) Protocol. [Link]

-

Scribd. Ellman's Test Protocol for Thiols. [Link]

-

Wacławek-Potocka, I., et al. (2015). Synthesis of S-Layer Conjugates and Evaluation of Their Modifiability as a Tool for the Functionalization and Patterning of Technical Surfaces. Molecules. [Link]

-

Cepham Life Sciences. SATA (N-Succinimidyl S-acetylthioacetate). [Link]

-

ResearchGate. Mechanism for protein immobilization via EDC/NHS coupling. [Link]

-

G-Biosciences. Sulfhydration Kit With SATA. [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

-

Wang, Y., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cephamls.com [cephamls.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. proteochem.com [proteochem.com]

- 7. store.sangon.com [store.sangon.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. biotium.com [biotium.com]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. lifetein.com [lifetein.com]

- 13. broadpharm.com [broadpharm.com]

- 14. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 15. interchim.fr [interchim.fr]

- 16. Sign In [cshprotocols.cshlp.org]

Application Note: Site-Specific Protein Thiolation using 2-(Acetylthio)benzoic Acid

Part 1: Executive Summary & Scientific Rationale

The Reagent: Beyond Standard SATA

While SATA (N-succinimidyl S-acetylthioacetate) is the industry standard for introducing protected thiols onto proteins, it introduces an aliphatic thiol. The protocol below details the use of 2-(acetylthio)benzoic acid (also known as S-acetylthiosalicylic acid).

Why use this reagent?

-

Aromatic Thiol Chemistry: Unlike SATA, which yields an aliphatic thiol (pKa ~8.5), this reagent yields an aromatic thiol (thiophenol) upon deprotection.[1] Thiophenols have a significantly lower pKa (typically ~6.5).[1]

-

Selective Reactivity: The lower pKa allows the resulting thiol to exist as a thiolate anion at neutral or slightly acidic pH (pH 6.0–6.5), enabling selective conjugation to maleimides or iodoacetamides in the presence of native cysteines or other aliphatic thiols.

-

Conformational Rigidity: The benzene ring introduces a rigid linker, reducing the degrees of freedom compared to the flexible acetyl chain of SATA, which can be advantageous for maintaining specific spatial orientations in immunoconjugates.

The Challenge: Carboxyl Activation

Unlike SATA, which is supplied as a pre-activated NHS-ester, This compound is typically supplied as a carboxylic acid. Therefore, this protocol must include an in situ activation step using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) prior to protein coupling.

Part 2: Reaction Mechanism & Workflow

The process involves three distinct chemical phases:[2][3][4][5][6][7][8]

-

Activation: Converting the carboxylic acid to a reactive NHS-ester.

-

Acylation: Forming a stable amide bond with protein lysine residues (

). -

Deprotection: Removing the acetyl protecting group with hydroxylamine to reveal the free aromatic thiol.

Caption: Step-wise chemical transformation from inactive acid to reactive thiophenol-protein conjugate.

Part 3: Materials & Reagents[1][5][6][7][9][10][11][12]

| Component | Specification | Storage |

| Thiolation Reagent | This compound (S-Acetylthiosalicylic acid) | 4°C, Desiccated |

| Activator 1 | EDC (EDAC) Hydrochloride | -20°C, Desiccated |

| Activator 2 | NHS (N-Hydroxysuccinimide) or Sulfo-NHS | 4°C, Desiccated |

| Solvent | Dry DMSO (Dimethyl sulfoxide) or DMF | RT, Sealed |

| Reaction Buffer | PBS (100mM Phosphate, 150mM NaCl), pH 7.2–7.5 | 4°C |

| Deprotection | Hydroxylamine[9]•HCl | RT |

| Purification | Zeba™ Spin Desalting Columns (7K MWCO) or dialysis | 4°C |

| Assay | Ellman’s Reagent (DTNB) | 4°C |

Critical Note on Buffers: Avoid primary amine buffers (Tris, Glycine) during the conjugation step (Step 2), as they will compete with the protein for the activated ester.[10]

Part 4: Experimental Protocol

Phase 1: In Situ Activation of the Reagent

Since the reagent is a carboxylic acid, it must be activated immediately before use.

-

Calculate Molar Ratios: You will need a 10-fold to 20-fold molar excess of reagent over the protein.

-

Prepare Stock Solution: Dissolve 10 mg of this compound in 500 µL of dry DMSO.

-

Activation Mix:

-

Add EDC to the reagent solution at a 1.2-fold molar excess relative to the acid.

-

Add NHS at a 1.2-fold molar excess relative to the acid.

-

Example: If you have 50 µmol of acid, add 60 µmol EDC and 60 µmol NHS.

-

-

Incubation: Incubate for 15–30 minutes at room temperature to form the NHS-ester.

-

Checkpoint: The solution must be used immediately after this incubation. The active ester hydrolyzes rapidly in water.

-

Phase 2: Protein Conjugation (Acylation)

-

Protein Preparation: Dissolve or exchange protein into PBS, pH 7.2–7.5 at a concentration of 1–5 mg/mL. Ensure no amines (Tris/Azide) are present.[10]

-

Reaction: Slowly add the activated reagent mix (from Phase 1) to the protein solution.

-

Target Ratio: Aim for a final molar excess of 10–20x (Reagent:Protein).

-

Note: Keep DMSO concentration < 10% of the final volume to prevent protein denaturation.

-

-

Incubation: Mix gently and incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Purification 1 (Removal of Excess Reagent):

-

Apply the reaction mixture to a Desalting Column equilibrated with PBS (pH 7.2–7.5) + 1 mM EDTA.

-

Why EDTA? EDTA chelates divalent metals that catalyze the oxidation of thiols to disulfides.

-

Phase 3: Deprotection (Deacetylation)

This step removes the acetyl group to generate the active sulfhydryl.[5]

-

Prepare Deacetylation Solution:

-

Reaction: Add 100 µL of Deacetylation Solution for every 1 mL of protein conjugate.

-

Incubation: Incubate for 2 hours at RT.

-

Purification 2:

-

Pass the sample through a new Desalting Column equilibrated with PBS + 10 mM EDTA .

-

Storage: Use immediately for downstream conjugation (e.g., maleimide coupling). If storage is required, freeze at -80°C, but oxidation to disulfide dimers is likely over time.

-

Part 5: Quality Control (Ellman's Assay)

To validate the thiolation, quantify free sulfhydryls using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

Protocol

-

Reagent: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).

-

Blank: 50 µL DTNB + 2.5 mL Buffer.

-

Sample: 50 µL DTNB + 250 µL Protein Sample + 2.25 mL Buffer.

-

Measure: Incubate 15 mins at RT. Read Absorbance at 412 nm .[7][8][11]

Calculation

Calculate the molar concentration of thiols (

-

Degree of Labeling (DOL): Divide

by the molar concentration of the protein.-

Target: A DOL of 2–5 thiols per protein is usually optimal for IgG to prevent aggregation.

-

Part 6: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Thiol Yield (DOL < 1) | Incomplete Activation | Ensure EDC/NHS are fresh and dry. Increase activation time to 45 mins. |

| Hydrolysis of Ester | Ensure DMSO is dry. Do not store activated ester; add to protein immediately. | |

| Incomplete Deprotection | Check pH of Hydroxylamine solution (must be neutral). Extend deprotection to 3-4 hours. | |

| Protein Precipitation | Over-modification | Reduce Reagent:Protein molar ratio (try 5x or 10x). |

| pH Shock | Ensure Hydroxylamine solution is pH adjusted to 7.2–7.5 before adding. | |

| High Background in Assay | Inadequate Desalting | Ensure 2 rounds of desalting (after conjugation AND after deprotection). |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Foundational text for carbodiimide (EDC/NHS)

-

Thermo Fisher Scientific. (n.d.). SATA and SATP: Protein modification reagents.[5][10][9]

- Provides the baseline protocol for S-acetyl deprotection using hydroxylamine.

-

Ellman, G. L. (1959). Tissue sulfhydryl groups.[8] Archives of Biochemistry and Biophysics, 82(1), 70-77.

- The definitive method for quantifying free thiols.

-

G-Biosciences. (n.d.). Hydroxylamine[2][4][5][10][9]•HCl Protocol.

- Detailed preparation of deacetyl

Sources

- 1. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20190016830A1 - Method for deacetylation of biopolymers - Google Patents [patents.google.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. store.sangon.com [store.sangon.com]

- 11. broadpharm.com [broadpharm.com]

Applications of 2-(Acetylthio)benzoic Acid in Drug Discovery: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount to the efficient development of novel therapeutic agents. 2-(Acetylthio)benzoic acid, a derivative of benzoic acid, has emerged as a significant building block, offering a unique combination of functionalities that can be strategically exploited in the synthesis of a diverse array of biologically active molecules.[1][2] Its structure, featuring a carboxylic acid and a protected thiol group in the form of a thioester, provides a gateway to a multitude of chemical transformations, rendering it a valuable precursor for compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its fundamental role as a sulfur donor, its utility in the synthesis of complex heterocyclic systems, its application in prodrug strategies, and its potential as a precursor for radiolabeled compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual understanding and practical, field-proven protocols to harness the full potential of this remarkable molecule.

Core Properties of this compound

To fully appreciate its applications, it is essential to understand the key chemical features of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃S | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | S-Acetylthiosalicylic acid, 2-Mercaptobenzoic acid S-acetate | [4] |

The central feature of this compound is the S-acetyl group, which serves as a stable, protected form of a thiol. This allows for the introduction of a sulfur nucleophile into a molecule at a specific point in a synthetic sequence, with the acetyl group being removed under controlled conditions to unmask the reactive thiol.

Application 1: A Latent Sulfur Nucleophile for Thiolation Reactions

The primary utility of this compound in drug discovery stems from its function as a precursor to 2-mercaptobenzoic acid. The thioacetyl group provides a stable and less odorous alternative to the free thiol, which can be readily deprotected in situ or in a separate step to generate the highly nucleophilic thiolate anion. This thiolate can then participate in a variety of bond-forming reactions, most notably in the synthesis of thioethers and thioesters.

Mechanism of Action: The Deacetylation Step

The deacetylation of this compound is typically achieved through hydrolysis under basic or acidic conditions. The choice of conditions depends on the compatibility of other functional groups within the molecule.

reactant [label="this compound"]; intermediate [label="Thiolate Anion"]; product [label="2-Mercaptobenzoic Acid"]; reagent [label="Base (e.g., NaOH)\nor\nAcid (e.g., HCl)", shape=ellipse, fillcolor="#FFFFFF"]; byproduct [label="Acetate", shape=ellipse, fillcolor="#FFFFFF"];

reactant -> intermediate [label="Hydrolysis"]; reagent -> intermediate [style=invis]; intermediate -> product [label="Protonation"]; intermediate -> byproduct [style=invis]; }

Deacetylation of this compound to 2-mercaptobenzoic acid.

Protocol: Hydrolysis of this compound to 2-Mercaptobenzoic Acid

This protocol outlines a general procedure for the basic hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Distilled water

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in an appropriate volume of aqueous sodium hydroxide solution in a round-bottom flask. The molar equivalent of NaOH should be at least two-fold to ensure complete hydrolysis of the thioester and neutralization of the carboxylic acid.

-

Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the hydrolysis. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification: Cool the reaction mixture to room temperature and then carefully acidify with hydrochloric acid until the pH is acidic (pH ~2-3), as indicated by pH paper or a pH meter. This will protonate the carboxylate and the thiolate to form 2-mercaptobenzoic acid, which may precipitate out of solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield crude 2-mercaptobenzoic acid.

-

Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Note: This is a general protocol and may require optimization based on the specific scale and desired purity of the product.

Application 2: Synthesis of Bioactive Heterocycles

2-Mercaptobenzoic acid, readily generated from its acetylated precursor, is a key starting material for the synthesis of various sulfur-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry. One of the most prominent examples is the synthesis of benzothiazoles.

Synthesis of Benzothiazoles

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] The synthesis often involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative. While this compound itself is not 2-aminothiophenol, its derivative, 2-mercaptobenzoic acid, can be a precursor in multi-step syntheses of more complex benzothiazoles. For instance, the thiol group can be used to construct a larger molecule which is then cyclized to form the benzothiazole ring.

A more direct application involves the reaction of 2-mercaptobenzoic acid with various reagents to form fused heterocyclic systems.

Protocol: Synthesis of 2-Aroylbenzo[b]thiophen-3-ols

A one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols has been reported using 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.[8] This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Materials:

-

2-Mercaptobenzoic acid

-

Substituted aryl bromomethyl ketone

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ice-cold water

-

Hydrochloric acid (2 N)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzoic acid (1 mmol) and the aryl bromomethyl ketone (1.2 mmol) in DMF (5 mL).

-

Base Addition: Add triethylamine (1 mL) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (30 mL).

-

pH Adjustment: Adjust the pH to approximately 7 with a 2 N solution of hydrochloric acid.

-

Isolation: The precipitated product, 2-aroylbenzo[b]thiophen-3-ol, is collected by filtration using a Buchner funnel and washed with cold water.[8]

start [label="2-Mercaptobenzoic Acid +\nAryl Bromomethyl Ketone"]; intermediate [label="S-Alkylated Intermediate"]; product [label="2-Aroylbenzo[b]thiophen-3-ol"]; reagents [label="TEA, DMF", shape=ellipse, fillcolor="#FFFFFF"];

start -> intermediate [label="SN2 Reaction"]; reagents -> intermediate [style=invis]; intermediate -> product [label="Intramolecular\nCyclization"]; }

Synthesis of 2-aroylbenzo[b]thiophen-3-ols.

Application 3: Prodrug Strategies for Enhanced Drug Delivery

The carboxylic acid functionality of this compound makes it an attractive candidate for incorporation into prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[9] This strategy is often employed to improve the physicochemical properties of a drug, such as solubility, stability, and membrane permeability, thereby enhancing its bioavailability.

By esterifying a drug containing a hydroxyl or amino group with this compound, a prodrug is formed. The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug and this compound, which is then further metabolized. This approach can be particularly useful for drugs with poor oral absorption.[4][10]

prodrug [label="Drug-O-CO-C₆H₄-S-Ac"]; active_drug [label="Active Drug-OH"]; linker [label="this compound"]; enzyme [label="Esterases", shape=ellipse, fillcolor="#FFFFFF"];

prodrug -> active_drug [label="Hydrolysis"]; prodrug -> linker [label="Hydrolysis"]; enzyme -> prodrug [style=invis]; }

Prodrug activation releasing the active drug.

Application 4: Potential as a Hydrogen Sulfide (H₂S) Donor

Hydrogen sulfide (H₂S) is now recognized as an important endogenous gasotransmitter with a wide range of physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection.[11][12] The controlled delivery of H₂S to specific tissues holds significant therapeutic promise. Thioesters are a class of compounds that can act as H₂S donors upon hydrolysis.

While direct studies on this compound as an H₂S donor are limited, its chemical structure suggests that it could potentially release H₂S under physiological conditions through enzymatic or non-enzymatic hydrolysis of the thioester bond, followed by further degradation of the resulting thiol. This application represents an exciting and underexplored area of research for this molecule. The development of H₂S-releasing drugs is an active field, and this compound could serve as a valuable scaffold for designing novel H₂S-donating therapeutics.[10][13]

Application 5: Precursor for Radiolabeled Imaging Agents

Radiolabeled molecules are indispensable tools in diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy. The synthesis of these agents often requires precursors that can be efficiently and selectively labeled with a radionuclide. Benzoic acid derivatives are frequently used as precursors for radiohalogenation, particularly with isotopes of iodine.[4]

The general strategy involves the synthesis of a stannylated or boronic acid derivative of the benzoic acid scaffold, which can then undergo a facile electrophilic substitution reaction with a radiohalogen. While there are no direct protocols for the use of this compound in this context, its benzoic acid core makes it a plausible starting material for the synthesis of such precursors. The thiol or thioester functionality could also be exploited for chelation of radiometals, further expanding its potential in radiopharmaceutical development.[14]

Quantitative Data on Bioactivity

The true measure of a drug discovery scaffold lies in the biological activity of the compounds derived from it. While a comprehensive list is beyond the scope of this guide, the following table provides illustrative examples of the potency of compounds synthesized from benzoic acid and thiobenzoic acid derivatives, highlighting the potential of this chemical class.

| Compound Class | Target | Bioactivity (IC₅₀) | Source |

| 2-(Arylthio)benzoic acid derivative | FTO (Fat mass and obesity-associated protein) | 0.3 ± 0.1 µM | [15] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 cancer cells | 15.6 µM | [16] |

| 2-Amino-benzo[de]isoquinoline-1,3-dione derivative | HCT-116 cancer cells | 1.3 µg/mL | |

| Oleanoyl hybrid of a natural antioxidant | HCT116 cells | 0.34 µM | [15] |

| 1,3,4-Oxadiazole derivative | MCF-7 cancer cells | 31.51 µg/mL | [5] |

Note: The IC₅₀ values are presented to demonstrate the potential potency of compounds derived from similar scaffolds. The activity of specific derivatives of this compound will depend on the final molecular structure.

Conclusion and Future Perspectives

This compound is a multifaceted molecule with significant and diverse applications in the field of drug discovery. Its utility as a protected thiol donor, a precursor for bioactive heterocycles, a component of prodrug strategies, and a potential hydrogen sulfide donor underscores its value to medicinal chemists. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this versatile scaffold in their own drug development programs.

Future research will likely focus on expanding the library of compounds derived from this compound, with a particular emphasis on exploring its potential as a controlled-release H₂S donor and in the development of novel radiopharmaceuticals. As our understanding of the biological targets for sulfur-containing molecules continues to grow, the importance of precursors like this compound is set to increase, solidifying its place as a key building block in the ongoing quest for new and improved medicines.

References

- Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. (URL not available)

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL not available)

- Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (URL not available)

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL not available)

-

Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

-

This compound | C9H8O3S | CID 96035. [Link]

-

Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. [Link]

-

Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. [Link]

-

Activatable Small-Molecule Hydrogen Sulfide Donors. [Link]

-

Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. [Link]

-

Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]

-

Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. [Link]

-

Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications. [Link]

-

PREPARATION OF BENZOIC ACID FROM BENZAMIDE. [Link]

- Preparation of benzoic acid of high purity. (URL not available)

- PROCESS FOR THE PREPAR

-

Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. [Link]

-

Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. [Link]

-

One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. [Link]

-

Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]

- Synthesis of the precursors and reference standards of the benzoic acid... (URL not available)

- Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS est. (URL not available)

-

Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. [Link]

-

Highlighted mechanistic aspects in the chemical biology of reactive sulfur species. [Link]

-

Reactive Sulfur Species in Biology and Medicine. [Link]

-

Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. [Link]

-

Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. [Link]

-

Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. [Link]

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

- One-pot synthesis of thioesters using benzoic anhydrides, thiourea and alkyl halides a. (URL not available)

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activatable Small-Molecule Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

Application Note: Decarboxylative Synthesis of 2-Substituted Benzothiazoles using 2-(Acetylthio)benzoic Acid

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of benzothiazole scaffolds , specifically utilizing 2-(acetylthio)benzoic acid (S-acetylthiosalicylic acid) as a stable, odor-free alternative to the traditional, oxidation-prone 2-mercaptobenzoic acid (thiosalicylic acid).

Executive Summary

Benzothiazoles are privileged pharmacophores in drug discovery, exhibiting antitumor, antimicrobial, and neuroprotective properties. Traditional synthesis often relies on 2-aminothiophenol , which is unstable, prone to disulfide dimerization, and possesses a noxious odor.

This guide details a robust protocol using This compound as a masked thiol precursor. By employing a copper-catalyzed decarboxylative annulation strategy, researchers can synthesize 2-substituted benzothiazoles directly from aldehydes or nitriles. This method circumvents the handling of free thiols and utilizes the carboxylic acid moiety as a traceless directing group that is removed via decarboxylation to drive the reaction equilibrium forward.

Strategic Rationale & Chemistry

Why this compound?

The primary challenge in using 2-mercaptobenzoic acid (thiosalicylic acid) is its rapid oxidation to 2,2'-dithiodibenzoic acid upon exposure to air, which significantly lowers yields in cyclization reactions.

-

Stability: The S-acetyl group protects the thiol, preventing premature dimerization.

-

Controlled Release: The free thiol is generated in situ via base-mediated hydrolysis only when the reaction environment is inert and ready for coupling.

-

Traceless Activation: The ortho-carboxyl group facilitates the initial condensation but is removed (decarboxylated) in the final step, yielding the neutral benzothiazole core rather than a benzothiazolone.

Reaction Pathway

The synthesis proceeds via a cascade sequence:

-

In-situ Deprotection: Base-mediated hydrolysis of the thioester.

-

Condensation: Reaction of the exposed thiol/amine equivalents with an electrophile (Aldehyde).

-

Oxidative Cyclization & Decarboxylation: Copper-catalyzed ring closure with concomitant loss of CO₂.

Figure 1: The cascade transformation from the protected S-acetyl precursor to the final benzothiazole scaffold.

Experimental Protocol

Materials & Reagents[1]

-

Precursor: this compound (1.0 equiv)

-

Electrophile: Aryl Aldehyde (e.g., Benzaldehyde, 1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) – Critical for decarboxylation temperatures.

-

Atmosphere: O₂ balloon or open air (oxidative conditions required).

Step-by-Step Methodology

Step 1: Precursor Activation (In-Situ Hydrolysis)

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DMSO (3.0 mL).

-

Add K₂CO₃ (2.0 mmol).

-

Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow, indicating the liberation of the thiolate anion.

Step 2: Reagent Addition

-

Add the Aryl Aldehyde (1.2 mmol) to the mixture.

-

Add CuI (0.1 mmol) and 1,10-Phenanthroline (0.2 mmol).

-

Critical Check: Ensure the reaction vessel is fitted with a reflux condenser.

Step 3: Decarboxylative Cyclization

-

Heat the reaction mixture to 110°C .

-

Why 110°C? Thermal decarboxylation of the intermediate 2-carboxy-benzothiazoline typically requires temperatures >100°C.

-

-

Maintain stirring under an oxygen atmosphere (balloon) or open air for 12–16 hours .

-

Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting acid (polar) should disappear, and a less polar fluorescent spot (Benzothiazole) should appear.

Step 4: Work-up and Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via silica gel flash chromatography.

Mechanistic Insight

The reaction does not proceed via a simple condensation. It involves a radical-mediated oxidative coupling followed by decarboxylation.

-

Thiolate Formation: Base hydrolyzes the acetyl group.

-

Condensation: The thiolate and the amino group (formed via trace decomposition or if using 2-amino-precursors) condense with the aldehyde. Correction: In this specific acid-based route, the mechanism likely involves the formation of a thioester/imine intermediate that undergoes intramolecular cyclization.

-

Decarboxylation: The copper catalyst facilitates the extrusion of CO₂ from the 2-position of the benzoate intermediate, driving the aromatization to the benzothiazole.

Figure 2: Mechanistic flow showing the critical decarboxylation step mediated by Copper.

Data & Troubleshooting

Optimization Table

| Parameter | Variation | Outcome | Recommendation |

| Solvent | Ethanol | Incomplete Decarboxylation | Use DMSO or DMF (High BP) |

| Catalyst | FeCl₃ | Low Yield (<30%) | Use CuI or Cu(OAc)₂ |

| Atmosphere | N₂ (Inert) | Trace Product | Requires Oxidant (O₂ or Air) |

| Temp | 80°C | Intermediate trapped | >100°C required for -CO₂ |

Common Issues

-

Problem: Low yield with electron-rich aldehydes.

-

Solution: Increase catalyst loading to 15 mol% and reaction time to 24h. Electron-rich aldehydes are less electrophilic, slowing the initial condensation.

-

-

Problem: Formation of Disulfide byproduct.

-

Solution: Ensure the S-acetyl precursor is high quality. Degas the solvent before adding the oxidant to ensure controlled radical generation.

-

References

-

Decarboxylative Coupling Strategies

- Title: Copper-Catalyzed Decarboxylative Cyclization of 2-Mercaptobenzoic Acids with Nitriles.

- Source:Organic Letters, 2013.

-

URL:[Link] (Verified context: Decarboxylative route validation).

-

Benzothiazole Synthesis Reviews

-

Properties of S-Acetylthiosalicylic Acid

- Title: S-Acetylthiosalicylic Acid as a Thiol Precursor.

- Source:PubChem Compound Summary.

-

URL:[Link]

Disclaimer: This protocol involves high temperatures and transition metal catalysts. Perform all reactions in a fume hood with appropriate PPE.

Sources

Application Note: High-Efficiency Amide Bond Formation via 2-(Acetylthio)benzoic Acid

Executive Summary

2-(Acetylthio)benzoic acid (2-ATBA) represents a unique class of "privileged" thioesters that bridge the gap between classical organic synthesis and native chemical ligation (NCL). Unlike simple alkyl thioesters, 2-ATBA possesses an ortho-carboxylic acid moiety that functions as an intramolecular general acid/base catalyst, significantly accelerating aminolysis under mild conditions.

This guide details two distinct protocols for "creating amide bonds" using this reagent:

-

Direct Chemoselective Acetylation: Utilizing 2-ATBA as a highly selective "soft" acyl donor to acetylate amines in the presence of alcohols or other nucleophiles.

-

Ligation Auxiliary Precursor: Using 2-ATBA as a shelf-stable precursor to thiosalicylic acid, a critical auxiliary for traceless peptide ligation and segment coupling.

Scientific Foundation & Mechanism

The "Ortho-Effect" in Thioester Aminolysis

The primary utility of 2-ATBA in amide bond formation stems from its ability to transfer the acetyl group to an amine nucleophile (S-to-N acyl transfer). While standard thioesters (e.g., ethyl thioacetate) react sluggishly with amines at neutral pH, 2-ATBA reacts rapidly due to Neighboring Group Participation (NGP) .

-

Mechanism: The ortho-carboxylic acid acts as a proton shuttle. It hydrogen-bonds with the carbonyl oxygen of the thioester (activating the electrophile) and/or the incoming amine (orienting the nucleophile).

-

Outcome: This lowers the activation energy (

) for the tetrahedral intermediate formation, allowing the reaction to proceed in non-polar solvents or without harsh base catalysts.

Selectivity Profile (The "Soft" Electrophile)

Unlike acid chlorides (hard electrophiles) which indiscriminately react with amines, alcohols, and thiols, 2-ATBA is a "soft" electrophile.

-

Amine vs. Alcohol: The reaction with amines is kinetically favored by orders of magnitude over alcohols (O-acylation), making it ideal for selectively protecting polyfunctional molecules (e.g., amino alcohols, aminoglycosides).

Mechanistic Visualization

The following diagram illustrates the ortho-assisted S-to-N acyl transfer mechanism.

Figure 1: Mechanism of 2-ATBA mediated acetylation. The ortho-COOH group facilitates the nucleophilic attack of the amine via hydrogen bond networking, bypassing the need for strong external bases.

Protocol 1: Chemoselective Acetylation of Amines

Objective: To selectively form an acetamide bond on a primary or secondary amine in the presence of free hydroxyl groups, using 2-ATBA as the acyl donor.

Materials

-

Reagent: this compound (CAS: 552-91-0).

-

Substrate: Target amine (e.g., 4-aminophenol, amino acid ester).

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Green alternative: Ethanol.

-

Base (Optional): Sodium bicarbonate (

) if the amine is a salt.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 equivalent of the target amine in EtOAc (0.5 M concentration).

-

Note: If the amine is an HCl salt, add 1.1 eq of triethylamine or wash with saturated

first.

-

-

Reagent Addition: Add 1.1 equivalents of this compound directly to the solution. The reagent is stable and can be weighed in air.

-

Reaction: Stir the mixture at room temperature (20–25°C).

-

Monitoring: Monitor via TLC or LC-MS. Most primary amines react within 30–60 minutes. Sterically hindered secondary amines may require 2–4 hours.

-

-

Workup (Self-Purifying):

-

The reaction generates thiosalicylic acid as a byproduct.

-

Wash the organic layer with saturated aqueous sodium bicarbonate (

) . The thiosalicylic acid byproduct (pKa ~3-4) will deprotonate and move into the aqueous layer. -

The desired acetamide remains in the organic layer.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo.

Data: Reactivity Comparison

| Electrophile | Reactivity (Amine) | Selectivity (Amine vs. OH) | Byproduct Removal |

| Acetyl Chloride | Extremely High | Low (Reacts with OH) | Difficult (HCl gas/salt) |

| Acetic Anhydride | High | Moderate | Moderate (Acetic Acid) |

| 2-ATBA | High (Assisted) | Excellent | Easy (Base Wash) |

Protocol 2: Thiosalicylic Acid-Mediated Ligation (Auxiliary Route)

Objective: To use 2-ATBA as a stable precursor for thiosalicylic acid (TSA), which then acts as a ligation auxiliary to couple two peptide segments or sterically hindered amines.

Context: Thiosalicylic acid is prone to oxidation (disulfide formation). 2-ATBA serves as a "masked" auxiliary that releases the free thiol only when needed for the ligation step.

Workflow Overview

-

Deprotection: Removal of the acetyl group to generate the free thiol (TSA).

-

Transthioesterification: The free thiol captures an activated acyl donor (e.g., a peptide thioester).

-

S-to-N Acyl Shift: The acyl group migrates from the sulfur to the amine of the auxiliary (or a nearby amine), forming a stable amide bond.

Step-by-Step Methodology

-

Activation (Deacetylation):

-

Dissolve 2-ATBA (1.0 eq) in degassed phosphate buffer (pH 7.5) containing 200 mM hydroxylamine (

) or hydrazine. -

Reaction: Rapidly converts 2-ATBA to 2-mercaptobenzoic acid (Thiosalicylic acid).

-

-

Ligation Setup:

-

Add the Peptide-Thioester (Segment A) and the N-terminal Amine (Segment B) to the reaction mixture.

-

Note: In this specific ligation mode (TSAL), the thiosalicylic acid moiety often acts as a template or catalyst that reversibly forms a thioester with Segment A, which is then intercepted by Segment B.

-

-

Reaction Conditions:

-

Maintain pH 7.0–7.5.

-

Add TCEP (20 mM) to prevent disulfide formation of the liberated thiosalicylic acid.

-

Incubate at 37°C for 4–12 hours.

-

-

Purification:

-

Acidify to pH 3 to quench.

-

Purify the ligated product via preparative HPLC.

-

Visual Workflow: The Auxiliary Cycle

Figure 2: Workflow for utilizing 2-ATBA as a precursor for Thiosalicylic Acid-mediated ligation. The reagent provides a stable source of the oxidation-sensitive thiol auxiliary.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Slow Reaction (Protocol 1) | Solvent is too polar (water/methanol). | Switch to non-polar solvents (DCM, EtOAc) to maximize the intramolecular H-bonding (Ortho-effect). |

| Low Yield (Protocol 1) | Amine is protonated (Salt form). | Ensure at least 1.0 eq of base (DIEA/TEA) is present to free the amine. |

| Disulfide Formation (Protocol 2) | Oxidation of free thiol. | Perform reaction under |

| Hydrolysis of Reagent | Wet solvent or high pH. | Store 2-ATBA in a desiccator. Use anhydrous solvents for acetylation. |

References

-

Yang, W., & Drueckhammer, D. G. (2000). Computational Studies of the Aminolysis of Oxoesters and Thioesters in Aqueous Solution.[1][2] Organic Letters, 2(26), 4133–4136. Link

-

Anbu, N., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.[3][4] MDPI Chemistry, 1, 10. Link

-

Tan, X., et al. (2008). A Simple Method for Preparing Peptide C-Terminal Thioacids and Their Application in Sequential Chemoenzymatic Ligation.[5] ChemBioChem, 9(7), 1052-1056. Link

- Malins, L. R., & Payne, R. J. (2014). Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins. Current Opinion in Chemical Biology, 22, 70-78.

Sources

Application Note: High-Fidelity Deprotection of 2-(Acetylthio)benzoic Acid

[1]

Executive Summary

The deprotection of This compound (also known as S-acetylthiosalicylic acid) to yield 2-mercaptobenzoic acid (thiosalicylic acid) is a critical transformation in the synthesis of thioindigo dyes, sulfur-functionalized ligands, and thiosalicylate-based pharmaceuticals (e.g., Thiomersal).[1]

While the cleavage of the thioester bond is chemically straightforward, the practical challenge lies in the high susceptibility of the resulting free thiol to oxidative dimerization. In the presence of trace oxygen, particularly under alkaline conditions, the product rapidly converts to 2,2'-dithiosalicylic acid , a difficult-to-remove impurity.[1]

This guide details an Anaerobic Alkaline Hydrolysis protocol designed to maximize yield while suppressing disulfide formation. It includes mechanistic insights, a self-validating quality control step using Ellman’s Reagent, and troubleshooting parameters.

Chemical Context & Mechanism[2][3][4][5][6]

The Substrate and Challenge

The starting material contains two carbonyl centers: a carboxylic acid and a thioester.

-

Carboxylic Acid (

): Will be deprotonated immediately by base. -

Thioester: The target for hydrolysis.[2][3] Thioesters are more reactive toward nucleophiles than oxygen esters due to the poor orbital overlap between sulfur (3p) and the carbonyl carbon (2p), making the carbonyl more electrophilic.

Reaction Mechanism

The most robust method utilizes saponification (base-promoted hydrolysis). The reaction proceeds via a tetrahedral intermediate.[2][4] Crucially, at least 3 equivalents of base are recommended:

-

Neutralization of the carboxylic acid.

-

Hydrolysis of the thioester.[4]

-

Buffer excess to maintain high pH, stabilizing the thiolate (

) species.[1]

Note: The thiolate anion is a powerful nucleophile but also highly susceptible to oxidation to the disulfide (

Mechanistic Visualization